molecular formula C14H22FN B3164588 N-(2-Fluorobenzyl)-1-heptanamine CAS No. 893589-16-7

N-(2-Fluorobenzyl)-1-heptanamine

Cat. No. B3164588
CAS RN: 893589-16-7
M. Wt: 223.33 g/mol
InChI Key: ZISUBIHUNVLLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-Fluorobenzyl)-1-heptanamine” is a chemical compound that belongs to the class of organic compounds known as benzylamines . These are organic compounds containing a benzylamine moiety, which consists of a benzene ring substituted by an amine group .


Molecular Structure Analysis

The molecular structure of “N-(2-Fluorobenzyl)-1-heptanamine” would consist of a benzene ring (from the benzyl group) attached to a heptanamine group via a nitrogen atom . The benzene ring would have a fluorine atom attached, making it a 2-fluorobenzyl group .


Chemical Reactions Analysis

The chemical reactions of “N-(2-Fluorobenzyl)-1-heptanamine” would likely be similar to those of other benzylamines and could involve reactions at the amine group or the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Fluorobenzyl)-1-heptanamine” would depend on its specific structure. For example, similar compounds like “N-(2-fluorobenzyl)-1-propanamine hydrochloride” are solid at room temperature .

Mechanism of Action

The mechanism of action of “N-(2-Fluorobenzyl)-1-heptanamine” would depend on its intended use. For example, some benzylamines are used in the synthesis of pharmaceuticals and could act as intermediates in various chemical reactions .

Future Directions

The future directions for research on “N-(2-Fluorobenzyl)-1-heptanamine” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical intermediate, research might focus on optimizing its synthesis and studying its reactions .

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]heptan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FN/c1-2-3-4-5-8-11-16-12-13-9-6-7-10-14(13)15/h6-7,9-10,16H,2-5,8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISUBIHUNVLLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Fluorobenzyl)-1-heptanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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